molecular formula C10H16Cl2N2 B6216663 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2742660-58-6

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No. B6216663
CAS RN: 2742660-58-6
M. Wt: 235.2
InChI Key:
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Description

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (8-methyl-2,3,4,5-THBD) is a synthetic compound with a variety of potential applications in the scientific research field. 8-methyl-2,3,4,5-THBD is a highly potent, selective, and reversible inhibitor of the enzyme monoamine oxidase (MAO). This compound has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its ability to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine.

Mechanism of Action

The mechanism of action of 8-methyl-2,3,4,5-THBD is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is responsible for the breakdown of certain neurotransmitters, such as serotonin and norepinephrine. By inhibiting 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, 8-methyl-2,3,4,5-THBD increases the levels of these neurotransmitters in the brain, resulting in a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2,3,4,5-THBD have been studied extensively. This compound has been shown to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride), resulting in increased levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases. In addition, 8-methyl-2,3,4,5-THBD has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases and disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methyl-2,3,4,5-THBD in laboratory experiments include its ability to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases. In addition, 8-methyl-2,3,4,5-THBD has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases and disorders. However, there are certain limitations to the use of this compound in laboratory experiments. For example, this compound is highly potent and has a relatively short half-life, which may limit its effectiveness. In addition, 8-methyl-2,3,4,5-THBD has been shown to interact with certain drugs, which may lead to potentially dangerous side effects.

Future Directions

The potential future directions for 8-methyl-2,3,4,5-THBD include further research into its potential therapeutic applications, such as its use as a treatment for depression, anxiety, and other psychiatric disorders. In addition, further research into the biochemical and physiological effects of this compound may lead to the development of novel therapeutic agents or treatments for a variety of diseases and disorders. Furthermore, further research into the mechanism of action of 8-methyl-2,3,4,5-THBD may lead to the development of more effective and safer 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride inhibitors. Finally, further research into the potential side effects of 8-methyl-2,3,4,5-THBD may lead to the development of safer and more effective treatments for a variety of conditions.

Synthesis Methods

The synthesis of 8-methyl-2,3,4,5-THBD involves the reaction of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of an intermediate, which is then treated with hydrochloric acid to yield 8-methyl-2,3,4,5-THBD dihydrochloride.

Scientific Research Applications

8-methyl-2,3,4,5-THBD has a wide range of potential applications in the scientific research field. This compound has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its ability to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine. In addition, 8-methyl-2,3,4,5-THBD has been studied for its ability to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the condensation of o-phenylenediamine with cyclohexanone followed by reduction and chlorination.", "Starting Materials": [ "o-phenylenediamine", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "sodium hypochlorite" ], "Reaction": [ "Condensation of o-phenylenediamine with cyclohexanone in the presence of acetic acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine", "Reduction of the intermediate product with sodium borohydride in methanol to form the corresponding dihydrochloride salt", "Chlorination of the dihydrochloride salt with sodium hypochlorite in hydrochloric acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride" ] }

CAS RN

2742660-58-6

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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